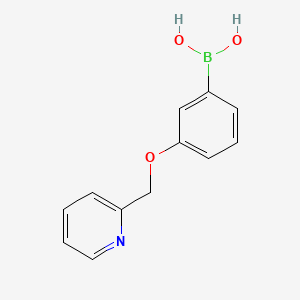

3-(吡啶-2-基甲氧基)苯硼酸

货号 B578096

CAS 编号:

1256355-50-6

分子量: 229.042

InChI 键: TYDYAVCTOHBQAL-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 3-(Pyridin-2-ylmethoxy)phenylboronic acid can be achieved through Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis

The InChI code for 3-(Pyridin-2-ylmethoxy)phenylboronic acid is 1S/C12H12BNO3/c15-13(16)10-4-3-6-12(8-10)17-9-11-5-1-2-7-14-11/h1-8,15-16H,9H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a key process in the chemical reactions involving 3-(Pyridin-2-ylmethoxy)phenylboronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis

3-(Pyridin-2-ylmethoxy)phenylboronic acid has a molecular weight of 229.04 . It is stored in a freezer to maintain its stability .科学研究应用

Diagnostic and Therapeutic Applications

- Scientific Field : Biomedical Engineering and Biochemistry .

- Summary of Application : PBA derivatives form reversible complexes with polyols, including sugars. This unique chemistry has led to many useful molecular bases for analytical and therapeutic applications .

- Methods of Application : The interaction with sialic acid is a new class of molecular targets and other PBA-based strategies for drug delivery applications .

- Results or Outcomes : This research is still in progress, and the results are not yet fully available .

Glucose-Sensitive Hydrogels

- Scientific Field : Biomedical Engineering and Diabetes Treatment .

- Summary of Application : Glucose-sensitive hydrogels can release hypoglycemic drugs (such as insulin) in response to an increase in glucose levels .

- Methods of Application : The hydrogels are based on phenylboronic acid and its derivatives, with sensitivity to glucose, which can be suitable candidates for the design of insulin delivery systems .

- Results or Outcomes : This research is ongoing, and the results are not yet fully available .

Suzuki–Miyaura Coupling

- Scientific Field : Organic Chemistry .

- Summary of Application : The Suzuki–Miyaura (SM) coupling reaction is a widely-used method for forming carbon-carbon bonds. Boron reagents, including phenylboronic acids and their derivatives, are key components in this process .

- Methods of Application : The SM coupling reaction involves the use of a palladium catalyst to facilitate the coupling of an electrophilic organic group (undergoing oxidative addition) and a nucleophilic organic group (undergoing transmetalation from boron to palladium) .

- Results or Outcomes : This method has been used extensively in the synthesis of complex organic molecules, including pharmaceuticals .

Chemical Synthesis

- Scientific Field : Chemical Engineering .

- Summary of Application : “3-(Pyridin-2-ylmethoxy)phenylboronic acid” is a chemical compound used in various chemical reactions .

- Methods of Application : The specific methods of application would depend on the particular chemical reaction being carried out .

- Results or Outcomes : The outcomes would also depend on the specific reaction .

Chemical Synthesis

- Scientific Field : Chemical Engineering .

- Summary of Application : “3-(Pyridin-2-ylmethoxy)phenylboronic acid” is a chemical compound used in various chemical reactions .

- Methods of Application : The specific methods of application would depend on the particular chemical reaction being carried out .

- Results or Outcomes : The outcomes would also depend on the specific reaction .

Suzuki–Miyaura Coupling

- Scientific Field : Organic Chemistry .

- Summary of Application : The Suzuki–Miyaura (SM) coupling reaction is a widely-used method for forming carbon-carbon bonds. Boron reagents, including phenylboronic acids and their derivatives, are key components in this process .

- Methods of Application : The SM coupling reaction involves the use of a palladium catalyst to facilitate the coupling of an electrophilic organic group (undergoing oxidative addition) and a nucleophilic organic group (undergoing transmetalation from boron to palladium) .

- Results or Outcomes : This method has been used extensively in the synthesis of complex organic molecules, including pharmaceuticals .

安全和危害

The safety data sheet (SDS) for 3-(Pyridin-2-ylmethoxy)phenylboronic acid provides important information about the potential hazards of the compound . It is recommended to use personal protective equipment as required and ensure adequate ventilation when handling the compound . The compound should not be released into the environment .

属性

IUPAC Name |

[3-(pyridin-2-ylmethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BNO3/c15-13(16)10-4-3-6-12(8-10)17-9-11-5-1-2-7-14-11/h1-8,15-16H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDYAVCTOHBQAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCC2=CC=CC=N2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655557 |

Source

|

| Record name | {3-[(Pyridin-2-yl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyridin-2-ylmethoxy)phenylboronic acid | |

CAS RN |

1256355-50-6 |

Source

|

| Record name | {3-[(Pyridin-2-yl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

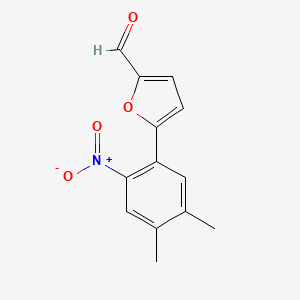

5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde

1242840-80-7

6-Chloro-3-iodoimidazo[1,2-A]pyrazine

1245645-10-6

![1-(1-Propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B578014.png)

![6-Chloro-3-iodoimidazo[1,2-A]pyrazine](/img/structure/B578016.png)

![6-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B578025.png)

![N-[(1R,2R)-2-aMinocyclohexyl]-3,5-bis(trifluoroMethyl)- BenzenesulfonaMide](/img/structure/B578029.png)